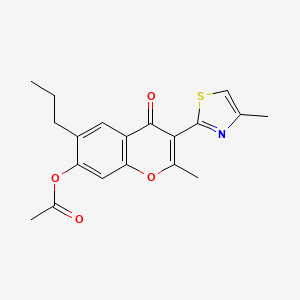

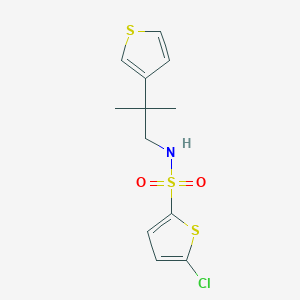

2-甲基-3-(4-甲基噻唑-2-基)-4-氧代-6-丙基-4H-香豆素-7-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For example, 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides could be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

合成和化学反应

噻唑烷-4-酮的设计与合成

Čačić 等人(2009 年)的研究涉及基于 7-羟基-2-氧代-2H-色满-4-基乙酸甲酯(一种相关化合物)的噻唑烷-4-酮的合成。这项研究突出了类似色满基化合物的潜力,可用于合成具有潜在应用的新化学实体 (Čačić 等人,2009 年)。

香豆素基 1,2,4-三唑合成

Molnar 等人(2019 年)研究了从香豆素基酰肼合成 1,2,4-三唑。这些发现可能表明类似化合物在创造具有各种应用的复杂分子中的潜在用途 (Molnar 等人,2019 年)。

量子化学研究

Al-Amiery 等人(2016 年)对新型香豆素进行了量子化学研究,提供了对这类化合物分子性质的见解。这项研究可以为在高级化学分析中使用类似色满基化合物的用途提供信息 (Al-Amiery 等人,2016 年)。

吡唑并嘧啶和咪唑并噻唑的合成

Rao 和 Reddy(2008 年)专注于从色满-2-酮合成吡唑并嘧啶和咪唑并噻唑,表明了色满基化合物的多功能性,可用于合成各种杂环化合物 (Rao 和 Reddy,2008 年)。

生物和医学应用

抗菌活性

Čačić 等人(2006 年)探索了从色满基酰肼合成几种衍生物,并测试了它们的抗菌活性。这表明类似化合物具有潜在的抗菌应用 (Čačić 等人,2006 年)。

乳腺癌对接研究

Abd El Ghani 等人(2022 年)对色满吡啶衍生物进行了对接研究,评估了它们在乳腺癌治疗中的潜力。这突出了类似色满基化合物的潜在治疗应用 (Abd El Ghani 等人,2022 年)。

针对癌细胞的抗增殖活性

Venkateswararao 等人(2014 年)合成了双色满酮衍生物并评估了它们的抗癌活性,表明了类似化合物在癌症研究中的潜力 (Venkateswararao 等人,2014 年)。

高级化学合成和表征

离子液体催化剂在合成中的应用

Ghashang 等人(2016 年)描述了使用离子液体催化剂合成噻唑烷-4-酮衍生物,展示了一种可应用于类似色满基化合物的环保方法 (Ghashang 等人,2016 年)。

缩合糠基乙酸的合成

Gorbunov 等人(2018 年)开发了一种基于多组分缩合合成糠基乙酸的方法,该方法与类似色满基化合物有关 (Gorbunov 等人,2018 年)。

作用机制

While the mechanism of action of the specific compound you mentioned is not known, thiazoles are found in many potent biologically active compounds and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

未来方向

Thiazole derivatives have shown promise in a variety of applications, particularly in the field of medicinal chemistry . Future research could focus on synthesizing new thiazole derivatives and testing their biological activity. Additionally, computational studies could be used to predict the properties and potential uses of these compounds .

属性

IUPAC Name |

[2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-6-propylchromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-5-6-13-7-14-16(8-15(13)24-12(4)21)23-11(3)17(18(14)22)19-20-10(2)9-25-19/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGMNXGIQPMJSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC(=CS3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2817689.png)

![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)

![N-[1-(3,5-Dimethylpyrazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2817694.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2817695.png)

![4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline](/img/structure/B2817698.png)

![1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2817702.png)

![3-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2817707.png)

![N-{[4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl]carbonyl}glycine](/img/structure/B2817710.png)